N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide
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Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H15FN4OS and its molecular weight is 330.38. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including studies on coordination complexes and their antioxidant activities, highlights the potential of these compounds in developing materials with specific chemical properties and biological activities. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, attributed to their structural features and the formation of supramolecular architectures via hydrogen bonding interactions. This suggests their potential application in areas where antioxidant properties are desirable, such as in mitigating oxidative stress-related diseases or in the stabilization of materials prone to oxidation (Chkirate et al., 2019).
Synthesis of Novel Compounds with Anti-inflammatory Activity
The synthesis of novel compounds bearing a similarity to the specified chemical structure has been explored, with some derivatives showing significant anti-inflammatory activity. This underscores the potential of such compounds in pharmaceutical applications, particularly in the development of new anti-inflammatory agents. The strategic functionalization of the pyrazole-acetamide backbone to include other pharmacophoric groups could lead to compounds with enhanced biological activities, offering new avenues for drug development (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Activities
The incorporation of pyrazole-acetamide structures into novel thiazole derivatives has been associated with significant antimicrobial and antifungal activities. This highlights their potential application in addressing microbial and fungal infections. The design and synthesis of such compounds can be targeted towards developing new antimicrobial agents, which are crucial in the fight against drug-resistant pathogens (Saravanan et al., 2010).
Antipsychotic Agents
Studies on pyrazole-acetamide derivatives have also explored their potential as novel antipsychotic agents. The modification of the pyrazole-acetamide scaffold to include different functional groups has resulted in compounds with promising antipsychotic-like profiles, without the typical interaction with dopamine receptors seen in current antipsychotic drugs. This suggests the possibility of developing new antipsychotic medications with fewer side effects, improving patient outcomes in the treatment of psychiatric disorders (Wise et al., 1987).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-13-4-2-12(3-5-13)10-15(22)18-8-6-14-11-23-16(20-14)21-9-1-7-19-21/h1-5,7,9,11H,6,8,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATJDMCZSFFYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.